molecular formula C23H24S2Sn B14431853 Methyl tris(2-methylphenyl)stannanecarbodithioate CAS No. 79634-86-9

Methyl tris(2-methylphenyl)stannanecarbodithioate

Cat. No.: B14431853
CAS No.: 79634-86-9
M. Wt: 483.3 g/mol
InChI Key: LZWNVUBTLUAZEQ-UHFFFAOYSA-N
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Description

Methyl tris(2-methylphenyl)stannanecarbodithioate is an organotin compound characterized by the presence of a tin atom bonded to three 2-methylphenyl groups and one carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl tris(2-methylphenyl)stannanecarbodithioate typically involves the reaction of trimethylstannyl chloride with sodium diethyldithiocarbamate in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:

(CH3)3SnCl+NaS2CNEt2(CH3)3SnS2CNEt2+NaCl\text{(CH}_3)_3\text{SnCl} + \text{NaS}_2\text{CNEt}_2 \rightarrow \text{(CH}_3)_3\text{SnS}_2\text{CNEt}_2 + \text{NaCl} (CH3​)3​SnCl+NaS2​CNEt2​→(CH3​)3​SnS2​CNEt2​+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl tris(2-methylphenyl)stannanecarbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.

    Substitution: The tin atom can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Methyl tris(2-methylphenyl)stannanecarbodithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl tris(phenyl)stannanecarbodithioate
  • Methyl tris(4-methylphenyl)stannanecarbodithioate
  • Methyl tris(2-chlorophenyl)stannanecarbodithioate

Uniqueness

Methyl tris(2-methylphenyl)stannanecarbodithioate is unique due to the presence of the 2-methylphenyl groups, which influence its steric and electronic properties

Properties

79634-86-9

Molecular Formula

C23H24S2Sn

Molecular Weight

483.3 g/mol

IUPAC Name

methyl tris(2-methylphenyl)stannylmethanedithioate

InChI

InChI=1S/3C7H7.C2H3S2.Sn/c3*1-7-5-3-2-4-6-7;1-4-2-3;/h3*2-5H,1H3;1H3;

InChI Key

LZWNVUBTLUAZEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)(C3=CC=CC=C3C)C(=S)SC

Origin of Product

United States

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